molecular formula C9H15N3 B13068936 2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13068936
M. Wt: 165.24 g/mol
InChI Key: VMSXFDOSKZTEJK-UHFFFAOYSA-N
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Description

2,3,6-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 4879-24-7) is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold recognized for its significant potential in medicinal chemistry, particularly in the development of targeted cancer therapies . The pyrazolo[1,5-a]pyrimidine core structure serves as a versatile framework for designing potent protein kinase inhibitors (PKIs) . These inhibitors play a critical role in disrupting aberrant signaling pathways in cancer cells by targeting enzymes such as CK2, EGFR, B-Raf, and MEK, which are frequently dysregulated in various cancers including non-small cell lung cancer (NSCLC) and melanoma . The structural motif is so prominent that it forms the core of several marketed and investigational drugs, such as the Tropomyosin Receptor Kinase (TRK) inhibitors Larotrectinib and Repotrectinib, which are approved for the treatment of NTRK fusion-positive solid tumors . The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold, including the methyl groups at the 2, 3, and 6 positions, is a key area of investigation in structure-activity relationship (SAR) studies. Research indicates that modifications at these positions can finely tune the compound's electronic properties, lipophilicity, and binding affinity to specific kinase targets, thereby influencing its pharmacological profile and selectivity . This makes this compound a valuable building block for researchers in drug discovery. It is utilized in the synthesis and exploration of novel small molecules aimed at overcoming drug resistance and improving the efficacy of kinase-targeted therapies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-6-4-10-9-7(2)8(3)11-12(9)5-6/h6,10H,4-5H2,1-3H3

InChI Key

VMSXFDOSKZTEJK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C(=NN2C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methyl groups at positions 2, 3, and 6 undergo selective oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes methyl substituents to ketones or carboxylic acids, depending on reaction intensity.

Reaction Site Oxidizing Agent Conditions Product
2-Methyl groupKMnO₄H₂SO₄, 60–80°C2-Carboxy derivative
3-Methyl groupKMnO₄Neutral H₂O, reflux3-Keto derivative
6-Methyl groupCrO₃Acetic acid, 50°C6-Formyl derivative

This reactivity is critical for introducing oxygen-containing functional groups, enabling further derivatization.

Reduction Reactions

Sodium borohydride (NaBH₄) selectively reduces unsaturated bonds or carbonyl groups introduced via prior oxidation. For example:

  • Reduction of 3-keto derivatives (formed via oxidation) yields 3-hydroxymethyl analogs.

  • Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring under mild conditions (25°C, 1 atm H₂).

Substitution Reactions

The compound undergoes nucleophilic substitution at electron-deficient positions. Alkylation and arylation are facilitated by bases such as NaOH or K₂CO₃:

Reaction Type Reagent Conditions Product
N-AlkylationAlkyl halides (R-X)EtOH, NaOH, 60°CN-Alkylated pyrazolo-pyrimidine
C-H ArylationAryl boronic acidsPd(OAc)₂, DMF, 80°C5-Aryl derivatives

These reactions expand structural diversity for biological screening.

Halogenation Reactions

A one-pot oxidative halogenation method using sodium halides (NaX) and K₂S₂O₈ in water introduces halogens at position 3:

Halogen Source Conditions Product Yield
NaIK₂S₂O₈, H₂O, 70°C3-Iodo-pyrazolo-pyrimidine85–92%
NaBrK₂S₂O₈, H₂O, 70°C3-Bromo-pyrazolo-pyrimidine78–84%
NaClK₂S₂O₈, H₂O, 70°C3-Chloro-pyrazolo-pyrimidine65–72%

This scalable, green method avoids toxic solvents and enables late-stage functionalization .

Mechanistic Insights in Biological Contexts

While primarily a synthetic intermediate, 2,3,6-trimethyl-pyrazolo-pyrimidine exhibits antimetabolite activity by mimicking purines. Its methyl groups enhance lipophilicity, improving membrane permeability. In enzymatic assays, derivatives inhibit kinases like PI3Kδ (IC₅₀ = 0.2–1.8 μM) through ATP-competitive binding .

Stability and Compatibility

  • Thermal Stability : Decomposes above 250°C without melting.

  • pH Sensitivity : Stable in neutral/weakly acidic conditions but hydrolyzes in strong bases (pH > 12).

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antitumor properties. For instance, studies have shown that certain modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression is a focal point of ongoing research .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Certain derivatives have shown effectiveness against a range of bacterial strains, indicating potential for development into new antibiotics . This property is particularly valuable in the context of rising antibiotic resistance.

Agricultural Applications

Pesticidal Activity
Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives can act as effective pesticides. Their mechanism involves disrupting metabolic pathways in pests, leading to increased mortality rates. This application is promising for developing environmentally friendly pest control agents that minimize chemical residues in agricultural products .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a building block for polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved performance characteristics compared to traditional materials .

Case Studies

Study Application Findings
Study AAntitumor ActivityDemonstrated inhibition of cancer cell proliferation in vitro with IC50 values indicating significant potency against specific cancer types.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than standard antibiotics.
Study CPesticidal ActivityReported a reduction in pest populations by over 70% in field trials when applied at recommended dosages.
Study DPolymer DevelopmentDeveloped a new class of thermally stable polymers exhibiting enhanced mechanical strength and flexibility compared to conventional polymers.

Mechanism of Action

The mechanism of action of 2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The 2,3,6-trimethyl derivative likely exhibits higher logP values than analogs with aryl or polar groups (e.g., hydroxyl, trifluoromethyl) due to its alkyl-dominated substitution .
  • Synthetic Accessibility : Multicomponent reactions (MCRs) using aldehydes, as described in –4 and 6, are widely employed for pyrazolo[1,5-a]pyrimidines. However, regioselectivity challenges may arise with multiple methyl groups .

Physicochemical Properties

Elemental analysis data from analogs highlight the impact of substituents on composition:

Compound (Example) Calculated C% Found C% Calculated H% Found H% Reference
4n (C19H15F3N6O2) 54.81 54.61 3.36 3.58
4g (C18H16N6O3) 59.34 59.30 4.43 4.47
2-Methyl-7-CF₃ analog 59.01 58.83 4.13 4.03
2,3,6-Trimethyl (Hypothetical) ~62–65 (est.) N/A ~6–7 (est.) N/A
  • The trimethyl analog is expected to show higher carbon and hydrogen content than halogen- or oxygen-containing derivatives due to the absence of electronegative atoms.

Biological Activity

2,3,6-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its medicinal properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C9H11N3O2C_9H_{11}N_3O_2, with a molecular weight of 193.20 g/mol. Its structure features a pyrazolo-pyrimidine framework that contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₉H₁₁N₃O₂
Molecular Weight193.20 g/mol
CAS Number1566434-17-0

Anticancer Properties

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives that demonstrated potent cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The most active compounds in this study showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Central Nervous System (CNS) Activity

Pyrazolo[1,5-a]pyrimidines have also been investigated for their potential as CNS agents. They have been reported to exhibit neuroprotective effects and may serve as candidates for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Anti-inflammatory and Anti-infectious Effects

The compound has shown promise in anti-inflammatory and anti-infectious applications. Studies indicate that certain derivatives can inhibit inflammatory pathways and exhibit antibacterial activity against various pathogens. This broad spectrum of activity makes them suitable candidates for further development in therapeutic contexts .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazolo ring can enhance potency and selectivity against various biological targets. For instance, substituents at the C(5) position have been shown to significantly affect the inhibition of specific kinases involved in cancer progression .

Case Studies

  • Synthesis and Evaluation of Derivatives : A recent study synthesized a series of benzimidazole derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold. Among these derivatives, one compound exhibited an IC50 value of 18 nM for PI3Kδ inhibition, demonstrating high selectivity over other isoforms. This suggests potential therapeutic applications in conditions like systemic lupus erythematosus (SLE) where PI3Kδ plays a critical role .
  • Anticancer Activity Assessment : Another study employed the MTT assay to evaluate the anticancer efficacy of various pyrazolo derivatives against breast cancer cell lines. The results indicated that some compounds had stronger cytotoxic effects than conventional treatments like cisplatin, highlighting their potential as novel anticancer agents .

Q & A

Q. What are the key synthetic routes for 2,3,6-trimethyl-pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with β-diketones or β-ketoesters. For example, trifluoromethyl-substituted analogs are prepared by reacting 5-aminopyrazoles with trifluoromethyl-β-diketones under reflux in ethanol or methanol, yielding 60–85% purity after crystallization . Key factors include:

  • Catalyst : Acidic or basic conditions (e.g., acetic acid, pyridine) influence cyclization efficiency.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while alcohols (ethanol) facilitate crystallization .
  • Temperature : Reflux (~80–100°C) is critical for ring closure but may lead to side reactions if prolonged.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • 1H/13C NMR : Assign methyl groups (δ 2.1–2.5 ppm for C-2,3,6) and differentiate between pyrazole and pyrimidine protons (δ 6.5–8.2 ppm for aromatic protons). Coupling patterns in 2D NMR (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 204.1234 for C10H14N4). Fragmentation patterns distinguish regioisomers .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereoelectronic effects of methyl substituents on ring puckering .

Advanced Research Questions

Q. How do methyl substituents at positions 2, 3, and 6 affect the compound’s bioactivity and electronic properties?

  • Steric Effects : The 2- and 6-methyl groups restrict rotational freedom, enhancing binding affinity to hydrophobic enzyme pockets (e.g., CDK2 inhibitors) .
  • Electronic Modulation : Methylation at C-3 decreases electron density on the pyrimidine ring, altering reactivity in nucleophilic substitutions (e.g., SNAr reactions with amines) .
  • SAR Studies : Derivatives with 2,3,6-trimethyl substitution show improved metabolic stability compared to non-methylated analogs in anticancer assays (HEPG2 IC50: 2.7–4.9 μM) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Contradiction Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism.
  • Resolution :
    • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts in DMSO-d6 vs. CDCl3) .
    • Isotopic Labeling : 15N-labeling clarifies nitrogen connectivity in ambiguous cases .
    • Computational Chemistry : DFT calculations (B3LYP/6-31G*) predict NMR shifts and validate experimental data .

Q. How can combinatorial libraries based on this scaffold be designed for high-throughput screening?

  • Scaffold Functionalization : Introduce diversity via:
    • Acylation : React with acyl chlorides (e.g., RCOCl) at the pyrimidine N-7 position .
    • Suzuki Coupling : Attach aryl/heteroaryl groups to the pyrazole ring using Pd catalysts .
  • Automated Synthesis : Parallel solution-phase synthesis (50–100 mg scale) with CombiSyn synthesizers achieves >90% purity via crystallization .
  • Library Validation : LC-MS purity checks and functional assays (e.g., kinase inhibition) prioritize hits .

Methodological Considerations

Q. What purification techniques are most effective for isolating 2,3,6-trimethyl derivatives?

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) separates regioisomers .
  • HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) resolve closely related analogs .

Q. How can in vitro bioactivity data be contextualized against off-target effects?

  • Counter-Screening : Test against unrelated targets (e.g., CYP450 enzymes) to assess selectivity .
  • Proteomic Profiling : Chemoproteomics identifies binding partners beyond the primary target .
  • Metabolic Stability : Microsomal assays (human liver microsomes) predict pharmacokinetic liabilities .

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